

Comprehensive Technical Profile: C₁₈H₂₈N₂O₂

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Compound of Interest

Compound Name:	<i>tert</i> -Butyl (4-(benzylamino)cyclohexyl)carbamate
CAS No.:	264608-33-5
Cat. No.:	B2964278

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Focus Entity: Vadocaine (INN) & Isobaric Metabolites (Bupivacaine N-Oxide)[1]

Executive Summary

The molecular formula C₁₈H₂₈N₂O₂ (Molecular Weight: 304.43 g/mol) refers primarily to Vadocaine, a synthetic anilide derivative exhibiting potent antitussive and local anesthetic properties.[1][2] Unlike classical opioids (e.g., codeine), Vadocaine functions via voltage-gated sodium channel (Na_v) blockade, minimizing respiratory depression risks.[1]

For drug development scientists, this formula presents a critical bioanalytical challenge: it is isobaric with Bupivacaine N-oxide, a major metabolite of the anesthetic bupivacaine.[1] Distinguishing these two entities in biological matrices requires precise chromatographic and mass spectrometric strategies.[1]

Chemical Identity & Physicochemical Properties[1]

[3]

Nomenclature and Structure

- Common Name: Vadocaine[1][2][3]
- IUPAC Name: N-(2-methoxy-4,6-dimethylphenyl)-3-(2-methylpiperidin-1-yl)propanamide[1]
- CAS Registry Number: 72005-58-4 (Free base)[1]
- SMILES: CC1CCCCN1CCC(=O)NC2=C(C=C(C=C2OC)C)C

Key Properties Table

Property	Value	Technical Context
Exact Mass	304.2151 Da	Monoisotopic mass for HRMS calibration.[1]
Molecular Weight	304.43 g/mol	Average mass for stoichiometric calculations.[1]
pKa (Calc.)	~9.4 (Basic)	Nitrogen on the piperidine ring is the protonation site.[1]
logP (Calc.)	~3.15	Moderately lipophilic; crosses blood-brain barrier (BBB).[1]
Solubility	Low (Water)	Formulated as Hydrochloride salt (Vadocaine HCl) for aqueous solubility.[1]
H-Bond Donors	1	Amide nitrogen (secondary amide).[1]
H-Bond Acceptors	3	Amide carbonyl, Piperidine nitrogen, Methoxy oxygen.[1]

Synthetic Route Analysis

The synthesis of Vadocaine follows a convergent amide coupling pathway, distinct from the "Löfgren synthesis" used for lidocaine due to the 3-carbon linker (propionyl) rather than a 2-carbon (acetyl) linker.

Retro-Synthetic Strategy

- Core Coupling: Nucleophilic substitution between a halo-amide intermediate and 2-methylpiperidine.[1]
- Backbone Formation: Acylation of the electron-rich aniline (2,4-dimethyl-6-methoxyaniline) with 3-chloropropionyl chloride.[1]

Step-by-Step Protocol

- Step 1: Amide Formation[1]
 - Reagents: 2-Methoxy-4,6-dimethylaniline + 3-Chloropropionyl chloride.[1]
 - Conditions: Anhydrous CH_2Cl_2 , Et_3N (base), 0°C to RT.[1]
 - Mechanism:[1][4][5][6][7] Nucleophilic acyl substitution.[1][8] The steric hindrance of the aniline (ortho-methyl and ortho-methoxy groups) requires a reactive acyl chloride.
- Step 2: Amination (N-Alkylation)[1]
 - Reagents: Intermediate (3-chloro-N-arylpropanamide) + 2-Methylpiperidine.[1]
 - Conditions: Toluene or DMF, K_2CO_3 , Reflux ($80\text{--}100^\circ\text{C}$).[1]
 - Purification: Acid-base extraction followed by recrystallization (often as HCl salt).[1]

Visualization of Synthesis Pathway

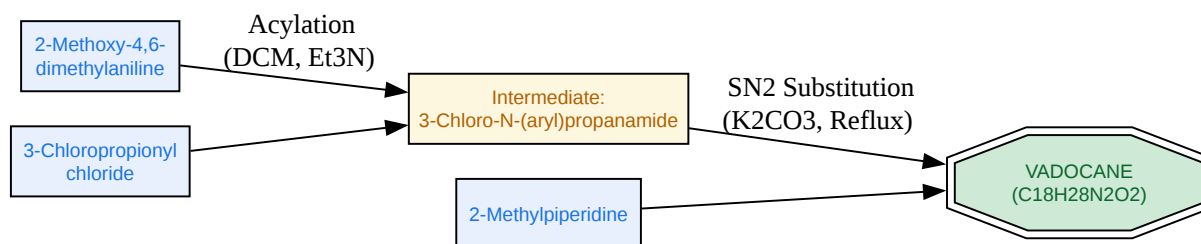


Fig 1: Convergent Synthesis of Vadocaine via 3-Chloropropionyl Linker

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[1]

Pharmacology & Mechanism of Action

Vadocaine occupies a unique niche between antitussives and local anesthetics.[1]

Mechanism: Sodium Channel Blockade

Like lidocaine, Vadocaine binds to the intracellular domain of voltage-gated sodium channels (Na_v).[1]

- **State-Dependent Block:** It shows higher affinity for the inactivated state of the channel, effectively filtering high-frequency neuronal firing (e.g., cough reflex afferents) while sparing normal low-frequency conduction.[1]
- **Antitussive Specificity:** Unlike codeine (μ -opioid agonist), Vadocaine does not cause significant respiratory depression or constipation.[1] Its efficacy in suppressing citric acid-induced cough is comparable to codeine but mediated peripherally and centrally via Na_v modulation.[1]

Pharmacokinetics (ADME)

- **Absorption:** Rapidly absorbed after oral administration.[1]
- **Metabolism:** Hepatic.[1] Likely undergoes O-demethylation (at the methoxy group) and hydroxylation at the piperidine ring.
- **Distribution:** High volume of distribution () due to lipophilicity.[1]

Bioanalytical Challenges: Isobaric Interference

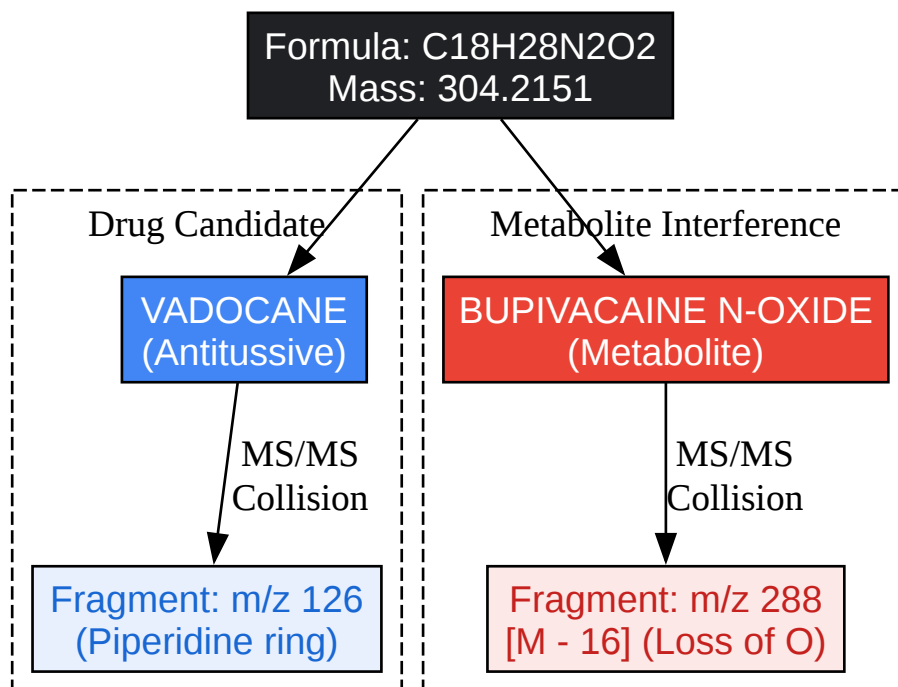
In drug metabolism and pharmacokinetics (DMPK) studies, researchers must distinguish Vadocaine from Bupivacaine N-oxide, a metabolite of Bupivacaine.[1] Both share the formula $\text{C}_{18}\text{H}_{28}\text{N}_2\text{O}_2$ and exact mass 304.2151.

Differentiation Strategy (LC-MS/MS)

Standard low-resolution mass spectrometry (single quadrupole) cannot distinguish these compounds.[1] High-Resolution Mass Spectrometry (HRMS) or specific MS/MS fragmentation is required.[1]

Feature	Vadocaine	Bupivacaine N-oxide
Structure Type	Linear Amide Linker	Cyclic Amide (Piperidine-2-carboxamide)
Fragmentation (MS/MS)	Cleavage of amide bond yields m/z 126 (2-methylpiperidine fragment) or m/z 150 (aryl amine).[1]	Characteristic loss of Oxygen [M-16] or loss of OH [M-17] typical of N-oxides.[1]
Retention Time (RP-LC)	Elutes later (More lipophilic due to methoxy/methyl groups).[1]	Elutes earlier (N-oxide is highly polar).[1]

Isobaric Relationship Diagram



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Safety and Handling

- Hazard Class: Irritant (Skin/Eye).[1] Potentially toxic if swallowed (based on sodium channel blocker class).[1]
- LD50: Specific data for Vadocaine is proprietary in many contexts, but analogous anilides (Lidocaine) have oral LD50s in mice ~200–300 mg/kg.[1]
- Storage: Hygroscopic as HCl salt. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

References

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